
15-Ceto-13,14-dihidroprostaglandina A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,14-dihidro-15-ceto Prostaglandina A2 es un metabolito de la Prostaglandina E2, formado a través de la deshidratación no enzimática. Este compuesto juega un papel significativo en varios procesos biológicos y sirve como un biomarcador para la síntesis de Prostaglandina E2 . Su fórmula molecular es C20H30O4, y tiene un peso molecular de 334.45 g/mol .
Aplicaciones Científicas De Investigación
13,14-dihidro-15-ceto Prostaglandina A2 tiene varias aplicaciones en la investigación científica:
Química: Utilizado como compuesto de referencia en el estudio del metabolismo y la síntesis de Prostaglandinas.
Biología: Ayuda a comprender el papel de las Prostaglandinas en varios procesos fisiológicos, incluida la inflamación y la señalización celular.
Medicina: Investigado por sus posibles efectos terapéuticos y como biomarcador para ciertas enfermedades.
Industria: Aunque no se utiliza ampliamente en la industria, sirve como una herramienta crítica en la investigación y el desarrollo farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 13,14-dihidro-15-ceto Prostaglandina A2 involucra su interacción con dianas moleculares y vías específicas:
Dianas moleculares: Principalmente se dirige a los receptores de Prostaglandinas, influenciando varias vías de señalización.
Vías involucradas: Juega un papel en la vía de la ciclooxigenasa, que es crucial para la síntesis de Prostaglandinas y otros compuestos relacionados.
Compuestos similares:
13,14-dihidro-15-ceto Prostaglandina E2: El precursor de 13,14-dihidro-15-ceto Prostaglandina A2, compartiendo vías metabólicas similares.
Biciprostaglandina E2: Un derivado estable formado a partir de la mayor descomposición de 13,14-dihidro-15-ceto Prostaglandina A2.
Unicidad: 13,14-dihidro-15-ceto Prostaglandina A2 es única debido a su formación específica a través de la deshidratación no enzimática y su papel como un biomarcador para la síntesis de Prostaglandina E2. Su estabilidad y reactividad la convierten en un compuesto valioso para la investigación en varios campos científicos .
Análisis Bioquímico
Biochemical Properties
15-Keto-13,14-dihydroprostaglandin A2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is produced via non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . This process is accelerated by the presence of albumin .
Cellular Effects
The effects of 15-Keto-13,14-dihydroprostaglandin A2 on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, PGE2, from which this compound is derived, stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .
Molecular Mechanism
The molecular mechanism of action of 15-Keto-13,14-dihydroprostaglandin A2 involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 13,14-dihidro-15-ceto Prostaglandina A2 típicamente involucra la deshidratación no enzimática de 13,14-dihidro-15-ceto Prostaglandina E2. Este proceso puede acelerarse por la presencia de albúmina . Las condiciones de reacción a menudo incluyen temperaturas suaves y pH neutro para evitar una mayor descomposición.
Métodos de producción industrial: La producción industrial de 13,14-dihidro-15-ceto Prostaglandina A2 no está ampliamente documentada, probablemente debido a su uso específico en investigación en lugar de aplicaciones a gran escala. la síntesis en un entorno de laboratorio controlado asegura una alta pureza y consistencia, lo cual es crucial para fines de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: 13,14-dihidro-15-ceto Prostaglandina A2 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar varios derivados, que son útiles para estudiar las vías metabólicas de las Prostaglandinas.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a sus formas precursoras, proporcionando información sobre su estabilidad y reactividad.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, ayudando en la exploración de sus actividades biológicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las condiciones varían dependiendo de la sustitución deseada, pero típicamente involucran catalizadores y solventes específicos para facilitar la reacción.
Principales productos formados:
Comparación Con Compuestos Similares
13,14-dihydro-15-keto Prostaglandin E2: The precursor to 13,14-dihydro-15-keto Prostaglandin A2, sharing similar metabolic pathways.
Bicyclo Prostaglandin E2: A stable derivative formed from the further decomposition of 13,14-dihydro-15-keto Prostaglandin A2.
Uniqueness: 13,14-dihydro-15-keto Prostaglandin A2 is unique due to its specific formation through non-enzymatic dehydration and its role as a biomarker for Prostaglandin E2 synthesis. Its stability and reactivity make it a valuable compound for research in various scientific fields .
Propiedades
Número CAS |
74872-89-2 |
|---|---|
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(E)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4+/t16-,18+/m0/s1 |
Clave InChI |
FMKLAIBZMCURLI-VCUNKILJSA-N |
SMILES |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |
SMILES isomérico |
CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C/CCCC(=O)O |
SMILES canónico |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |
Apariencia |
Assay:≥98%A solution in methyl acetate |
Key on ui other cas no. |
74872-89-2 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Sinónimos |
15-keto-13,14-dihydro-PGA2 15-keto-13,14-dihydroprostaglandin A2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of elevated serum DHK-PGA2 levels in T2DM(+) HCC patients?
A1: The research paper by [] demonstrates that serum DHK-PGA2 levels are significantly elevated in T2DM(+) HCC patients compared to individuals with only T2DM. This finding suggests that DHK-PGA2 could potentially serve as a biomarker for the detection of HCC within the T2DM population. Further research is needed to understand the underlying mechanisms behind this elevation and to validate its clinical utility.
Q2: How does DHK-PGA2 contribute to the diagnostic accuracy of T2DM(+) HCC?
A2: The study developed a biomarker signature incorporating DHK-PGA2, hexadecanedioic acid (HDA), and alpha-fetoprotein (AFP). This signature demonstrated a high area under the receiver operating characteristic curve (AUC) of 0.87 for differentiating T2DM(+) HCC from T2DM individuals []. This indicates that combining DHK-PGA2 with other markers can significantly improve the diagnostic accuracy of T2DM(+) HCC, potentially enabling earlier detection and intervention.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



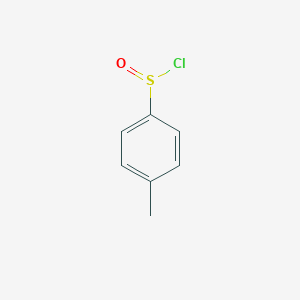
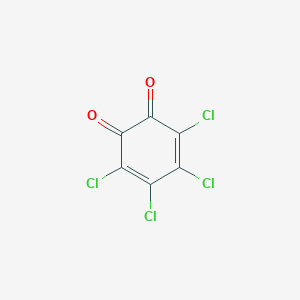
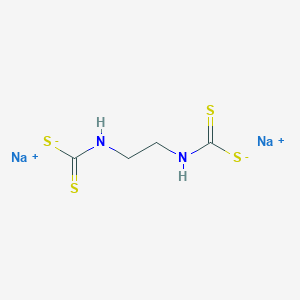
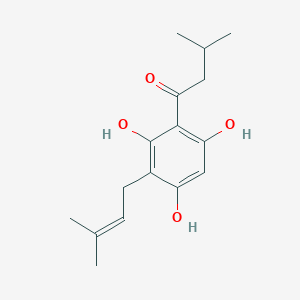
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)

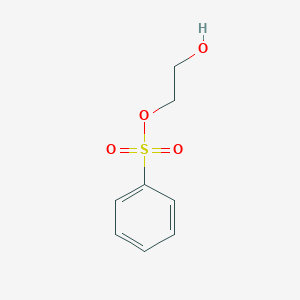
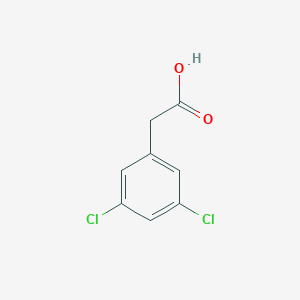


![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)
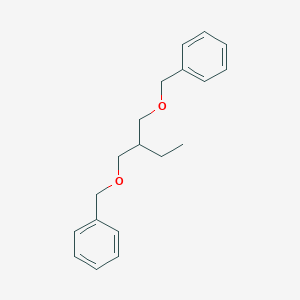
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)
